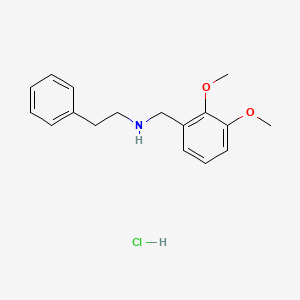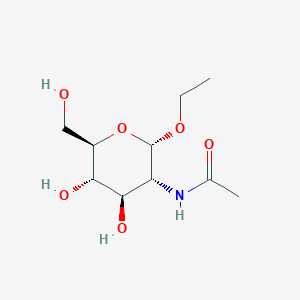
alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- is a chemical compound that belongs to the class of glucopyranosides This compound is characterized by the presence of an ethyl group attached to the glucopyranoside ring and an acetylamino group at the 2-deoxy position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- typically involves the glycosylation of a suitable glucose derivative with an ethyl group. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is used in studies of carbohydrate metabolism and as a substrate for enzymes involved in glycosylation.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism by which alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play important roles in cell signaling and recognition.
相似化合物的比较
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: This compound has a methyl group instead of an ethyl group and is commonly used as a non-metabolizable analog of glucose.
Beta-D-glucopyranoside derivatives: These compounds differ in the configuration of the glycosidic bond and may have different biological activities and properties.
The uniqueness of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
属性
分子式 |
C10H19NO6 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 |
InChI 键 |
KRABAWXNIPSDEF-IGORNWKESA-N |
手性 SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
规范 SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


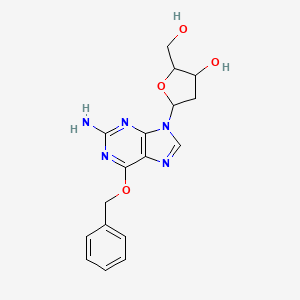
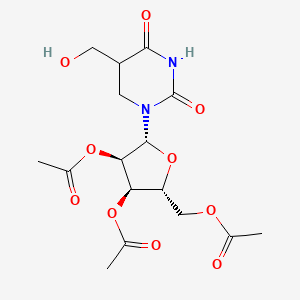
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)

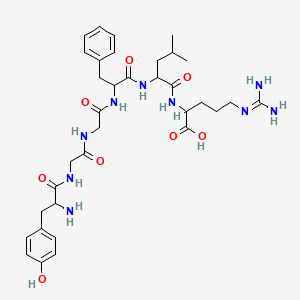

![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
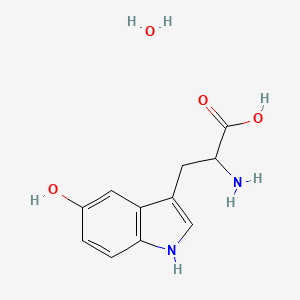
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)

